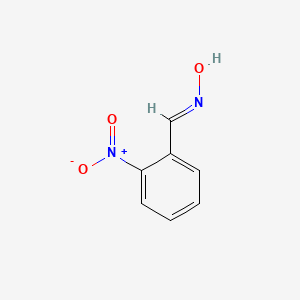

2-Nitrobenzaldoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGDCCTWRRUDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302461 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-00-4, 6635-41-2 | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzaldoxime: Structure, Properties, and Synthetic Utility

Abstract

2-Nitrobenzaldoxime, a derivative of benzaldehyde, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, arising from the interplay between the oxime functionality and the ortho-positioned nitro group, confer distinct chemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, encompassing its molecular structure, physicochemical properties, synthesis, and key applications. By integrating established knowledge with mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound (C₇H₆N₂O₃) is an organic compound with a molecular weight of 166.13 g/mol .[1][2] The molecule consists of a benzene ring substituted with an oxime group (-CH=NOH) and a nitro group (-NO₂) at the ortho position. The presence of the carbon-nitrogen double bond in the oxime group gives rise to stereoisomerism, resulting in two possible geometric isomers: the (E)- and (Z)-isomers. The relative stability and reactivity of these isomers can influence reaction pathways and product distributions. The "(E)-2-nitrobenzaldehyde oxime" is a commonly referenced synonym.[3]

The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the ortho-nitro group. This has a profound effect on the reactivity of both the oxime moiety and the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6635-41-2 | [2] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 98-100 °C | [1][4][5] |

| Boiling Point | 305.2 °C at 760 mmHg | [4][5] |

| Density | 1.33 g/cm³ | [4][5] |

| Flash Point | 138.4 °C | [1][4][5] |

| pKa | 10.08 ± 0.10 (Predicted) | [1] |

| LogP | 1.92610 | [5] |

| Storage Temperature | 2-8 °C | [1][5] |

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime (broad, around 3200-3400 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons, the aldehydic proton of the oxime, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the seven carbon atoms in the molecule, including the carbon of the C=N bond.

-

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 2-nitrobenzaldehyde and hydroxylamine. This reaction is typically carried out in the presence of a base.

General Synthetic Protocol

A typical laboratory-scale synthesis involves dissolving 2-nitrobenzaldehyde in a suitable solvent, such as ethanol or a water-ethanol mixture.[1] Hydroxylamine hydrochloride is then added, followed by a base (e.g., sodium hydroxide or sodium carbonate) to liberate the free hydroxylamine. The reaction mixture is stirred, often at room temperature, until the reaction is complete, which can be monitored by thin-layer chromatography. The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization. Microwave-assisted synthesis has also been reported as an efficient method for preparing benzaldoxime compounds, offering shorter reaction times and high yields.[1]

Mechanistic Considerations

The synthesis proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-nitrobenzaldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the oxime. The pH of the reaction medium is a critical parameter; the reaction is generally favored under mildly acidic to neutral conditions to ensure the availability of the free nucleophilic hydroxylamine while also facilitating the dehydration step.

Figure 1. Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the presence of the oxime and nitro functional groups, as well as their ortho relationship on the aromatic ring.

Reactions of the Oxime Group

The oxime functionality can undergo a variety of transformations, including:

-

Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo rearrangement to form amides. In the case of this compound, this would lead to the formation of 2-nitrobenzamide.

-

Reduction: The oxime group can be reduced to the corresponding primary amine (2-nitrobenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis: The oxime can be hydrolyzed back to the parent aldehyde (2-nitrobenzaldehyde) and hydroxylamine under acidic conditions.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed:

-

Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). This transformation is pivotal for the synthesis of various heterocyclic compounds.

Intramolecular Cyclization Reactions

The ortho positioning of the oxime and nitro groups allows for unique intramolecular cyclization reactions. For instance, reductive cyclization of this compound can lead to the formation of benzofuroxan derivatives, which are of interest in medicinal chemistry.

Sources

An In-depth Technical Guide to 2-Nitrobenzaldoxime: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzaldoxime (CAS No. 6635-41-2), a versatile organic compound pivotal in synthetic chemistry. This document delves into its fundamental physicochemical properties, detailed synthetic pathways with mechanistic insights, and its applications as a chemical intermediate. We will explore its analytical characterization and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this compound and its utility.

Physicochemical Properties of this compound

This compound is an aromatic oxime featuring a nitro group at the ortho position of the benzene ring. This substitution pattern significantly influences its chemical reactivity and physical characteristics. The core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6635-41-2 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | ~294-305 °C (estimate) | [1] |

| Density | ~1.33-1.43 g/cm³ (estimate) | [1] |

| pKa | 10.08 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a two-step process, starting from the readily available precursor, 2-nitrotoluene. The causality behind this choice is the cost-effectiveness and availability of the starting material, making it suitable for scalable production.

Step 1: Synthesis of the Precursor, 2-Nitrobenzaldehyde

A robust and scalable method for synthesizing the intermediate, 2-nitrobenzaldehyde, involves the reaction of 2-nitrotoluene with an alkyl nitrite in the presence of a strong base, followed by acidic hydrolysis.[3][4] This one-pot method is advantageous as it avoids the isolation of potentially unstable intermediates.

Mechanism Insight: The reaction is initiated by the deprotonation of the methyl group of 2-nitrotoluene by a strong base (e.g., sodium methoxide), forming a carbanion. This nucleophilic carbanion then attacks the electrophilic nitrogen of the alkyl nitrite (e.g., 2-propylnitrite). The resulting intermediate is then hydrolyzed under acidic conditions (e.g., HCl) to yield 2-nitrobenzaldehyde.[3] Controlling the temperature is critical as the initial condensation is highly exothermic.[3]

Experimental Protocol (Adapted from Popkov, 2005): [3][4]

-

To a 4 M methanolic solution of sodium methoxide, add toluene and remove the methanol by distillation.

-

Cool the resulting suspension and add pentane.

-

Equip the flask with a condenser cooled to -20 °C.

-

Slowly add a mixture of 2-nitrotoluene (1 equivalent) and 2-propylnitrite (1 equivalent) with vigorous stirring, controlling the addition rate to maintain the reaction temperature below 40 °C. The low-boiling pentane helps to dissipate heat via co-distillation.[3]

-

After the addition is complete, replace the condenser with a distillation head.

-

Add 36% HCl dropwise, followed by controlled distillation of the solvent.

-

Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in unreacted 2-nitrotoluene, which can be purified by distillation.[3]

Step 2: Oximation of 2-Nitrobenzaldehyde

The conversion of the aldehyde to the oxime is a classic condensation reaction with hydroxylamine.

Mechanism Insight: This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a tetrahedral carbinolamine intermediate. Subsequent dehydration (loss of a water molecule) yields the final C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.

General Experimental Protocol:

-

Dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1 equivalents) and a base such as sodium acetate or pyridine (to neutralize the HCl released) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the this compound product.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Caption: Synthesis workflow for this compound from 2-Nitrotoluene.

Applications in Organic Synthesis

The utility of this compound is often linked to the reactivity of its parent aldehyde and the oxime functional group itself.

Precursor to Dyes and Heterocycles

Historically, 2-nitrobenzaldehyde is renowned for its role in the Baeyer–Drewsen indigo synthesis . In this reaction, it undergoes an aldol condensation with acetone in the presence of a base to form indigo dye.[5] This reaction underscores the electrophilic nature of the aldehyde's carbonyl group.

Photolabile Protecting Groups

The ortho-nitrobenzyl functional group, present in 2-nitrobenzaldehyde and its derivatives, is a cornerstone of photochemistry. It is widely employed as a photolabile protecting group (PPG) for various functional groups like alcohols, amines, and carboxylic acids.[5]

Mechanism of Photodeprotection: Upon irradiation with UV light (typically around 350 nm), the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then rearranges and fragments, releasing the protected functional group and forming 2-nitrosobenzaldehyde.[5] This ability to release a molecule with spatiotemporal control is invaluable in fields like controlled drug release and materials science.

Role of the Oxime in Heterocyclic Synthesis

The oxime functionality in this compound is a versatile precursor for generating nitrile oxides, which are highly reactive 1,3-dipoles. These in-situ generated nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkynes or alkenes) to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines.[6]

Mechanism Insight: The oxime is first converted to a hydroximoyl chloride (or similar halide) using a reagent like N-chlorosuccinimide (NCS). Subsequent treatment with a non-nucleophilic base eliminates HCl to generate the transient 2-nitrobenzonitrile oxide. This dipole then reacts with an alkyne in a concerted [3+2] cycloaddition to form the substituted isoxazole ring.

Caption: Pathway for isoxazole synthesis via 1,3-dipolar cycloaddition.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key diagnostic signals. A representative spectrum in DMSO-d₆ shows aromatic protons in the range of δ 7.64-8.05 ppm, a singlet for the oxime proton (-CH=N) at δ 8.41 ppm, and a broad singlet for the hydroxyl proton (-OH) at δ 11.78 ppm.[1] The exact chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2-disubstitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include a broad O-H stretch around 3200-3400 cm⁻¹, a C=N stretch around 1610-1680 cm⁻¹, and strong asymmetric and symmetric N-O stretching bands for the nitro group (Ar-NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[2]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 166).[2] Analysis of the fragmentation pattern can further confirm the structure.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile of its immediate precursor, 2-nitrobenzaldehyde, provides a strong basis for handling procedures.

-

Primary Hazards: The compound is classified as harmful and an irritant.[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures (P-Statements):

-

Prevention:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

-

Response:

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a tightly closed container in a cool, dry place as recommended (2-8°C).[1]

-

Avoid contact with incompatible materials such as strong oxidizing agents.

-

References

-

LookChem. Cas 6635-41-2, this compound. [Link]

-

Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 2005, 52, 460–462. [Link]

-

Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. ResearchGate. (2005-08-06). [Link]

Sources

spectroscopic data of 2-Nitrobenzaldoxime (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzaldoxime

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic intermediate. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation, ensuring scientific integrity and trustworthiness for researchers and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound with the chemical formula C₇H₆N₂O₃. Its structure consists of a benzene ring substituted with a nitro group at position 2 and an aldoxime group at position 1. The presence of these functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

A foundational aspect of spectroscopic analysis is the confirmation of the molecular structure. The diagram below illustrates the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 500 MHz NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime group. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.2 | Multiplet | 7-9 |

| Oxime-H | ~11.0 | Singlet | - |

| Aldehydic-H | ~8.5 | Singlet | - |

Causality Behind Assignments:

-

The aromatic protons appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current. The nitro group's strong electron-withdrawing effect further deshields the ortho and para protons.

-

The oxime proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (~11.0 ppm) due to its acidic nature and hydrogen bonding potential.

-

The aldehydic proton of the oxime group is also deshielded and appears as a singlet around 8.5 ppm.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH=NOH | ~130 |

| Aromatic C-H | 124-134 |

| Oxime C=NOH | ~145 |

Causality Behind Assignments:

-

The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a low field (~148 ppm) due to the strong electron-withdrawing nature of the nitro group.

-

The carbon of the oxime group (C=NOH) is also found in the downfield region (~145 ppm).

-

The remaining aromatic carbons appear in the range of 124-134 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3300-3100 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (oxime) | 1650-1600 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| N-O asymmetric stretch (nitro) | 1550-1500 | Strong |

| N-O symmetric stretch (nitro) | 1370-1330 | Strong |

Causality Behind Assignments:

-

The broad absorption between 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding.

-

The strong absorptions for the nitro group (N-O stretches) are key identifiers for this compound.

-

The C=N stretch of the oxime group is also a characteristic peak.

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of this compound can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 166.13 g/mol .

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular ion) |

| 149 | [M-OH]⁺ |

| 120 | [M-NO₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Causality Behind Assignments:

-

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.

-

The fragmentation pattern is influenced by the presence of the nitro and oxime groups. Common losses include OH (m/z 149) and NO₂ (m/z 120).

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure and the identification of its key functional groups. This information is critical for quality control, reaction monitoring, and ensuring the purity of this compound in research and drug development applications.

References

An In-Depth Technical Guide to the Syn and Anti Isomers of 2-Nitrobenzaldoxime for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the syn and anti isomers of 2-nitrobenzaldoxime, crucial intermediates in synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction to Syn and Anti Isomerism in Aldoximes

Aldoximes, compounds containing the R-CH=NOH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. This results in two stereoisomers: syn and anti. The nomenclature is determined by the spatial relationship between the hydrogen atom of the imino group and the hydroxyl group. In the syn isomer, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides. This seemingly subtle structural difference leads to significant variations in their physical properties, spectroscopic characteristics, and chemical reactivity, which are of paramount importance in synthetic strategy and drug design.

Synthesis and Stereocontrol of this compound Isomers

The synthesis of this compound from 2-nitrobenzaldehyde and hydroxylamine typically yields a mixture of syn and anti isomers. The ratio of these isomers is influenced by reaction conditions such as temperature, pH, and solvent. Achieving stereocontrol to selectively synthesize one isomer over the other is a key challenge and a focus of significant research.

Synthesis of anti-2-Nitrobenzaldoxime

A notable method for the preparation of the anti isomer involves the reaction of 2-nitrotoluene with an alkyl nitrite, such as amyl nitrite, in the presence of a strong base like sodium ethoxide.[1] This reaction proceeds through the formation of the sodium salt of the anti-oxime, which can then be hydrolyzed to yield the anti-2-nitrobenzaldoxime.

Experimental Protocol: Synthesis of anti-2-Nitrobenzaldoxime

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add metallic sodium to absolute ethanol with cooling to control the exothermic reaction.

-

Oximation: To the freshly prepared sodium ethoxide solution, add 2-nitrotoluene followed by the dropwise addition of amyl nitrite at a low temperature (e.g., 0-5 °C).

-

Isolation of the Oxime Salt: The sodium salt of anti-2-nitrobenzaldoxime will precipitate from the reaction mixture. This salt is collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Hydrolysis: The isolated salt is then dissolved in water and carefully acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the anti-2-nitrobenzaldoxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure anti isomer.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the methyl group of 2-nitrotoluene, initiating the reaction. The low reaction temperature helps to control the exothermicity and improve the selectivity for the desired product. The isolation of the sodium salt before hydrolysis is a key step for obtaining the anti isomer in high purity.

Synthesis of syn-2-Nitrobenzaldoxime

The direct synthesis of the syn isomer in high purity is more challenging. Typically, the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under neutral or slightly acidic conditions will produce a mixture of syn and anti isomers. The separation of this mixture is often necessary to obtain the pure syn isomer.

Experimental Protocol: General Oximation and Isomer Separation

-

Reaction Setup: Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the liberated HCl.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Isomer Separation: The resulting mixture of syn and anti isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The polarity difference between the two isomers allows for their separation.

Self-Validating System: The purity of the separated isomers should be rigorously confirmed by melting point analysis and spectroscopic methods (NMR and IR) to ensure the absence of the other isomer.

Spectroscopic Characterization and Differentiation

The unambiguous identification of the syn and anti isomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the syn and anti isomers of aldoximes based on the nature of the hydroxyl group's hydrogen bonding.[2]

-

syn-Isomer: The proximity of the hydroxyl group to the aromatic ring allows for the formation of an intramolecular hydrogen bond with the nitro group. This results in a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.

-

anti-Isomer: In the anti configuration, the hydroxyl group is directed away from the nitro group, favoring intermolecular hydrogen bonding between oxime molecules. This leads to a sharper and often stronger O-H stretching band at a slightly higher frequency compared to the syn isomer.

| Isomer | O-H Stretching Frequency (cm⁻¹) | Hydrogen Bonding |

| syn | Broad, ~3200-3400 | Intramolecular |

| anti | Sharper, slightly higher frequency | Intermolecular |

| Table 1: Expected IR Spectroscopic Differences between syn- and anti-2-Nitrobenzaldoxime. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable information for the structural elucidation and differentiation of the syn and anti isomers. The chemical shifts of the protons and carbons in the vicinity of the oxime functional group are particularly sensitive to the stereochemistry.

-

¹H NMR: The chemical shift of the imine proton (-CH=NOH) is a key diagnostic feature. Due to the anisotropic effect of the hydroxyl group, the imine proton in one isomer will be shielded or deshielded relative to the other. Furthermore, the chemical shifts and coupling patterns of the aromatic protons will be influenced by the orientation of the oxime group, particularly the hydroxyl group's proximity to the ortho protons of the benzene ring.

-

¹³C NMR: The chemical shift of the imine carbon (-CH=NOH) is also expected to differ between the two isomers. The electronic environment around this carbon is directly affected by the configuration of the hydroxyl group.

Differential Reactivity: The Beckmann Rearrangement

The syn and anti isomers of this compound exhibit distinct reactivity, most notably in the Beckmann rearrangement. This reaction is a stereospecific process where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.[3] This stereospecificity leads to the formation of different products from the syn and anti isomers.

Diagram of the Beckmann Rearrangement of this compound Isomers

Caption: Differential outcomes of the Beckmann rearrangement for syn and anti isomers.

Beckmann Rearrangement of syn-2-Nitrobenzaldoxime

In the syn isomer, the hydrogen atom is anti to the hydroxyl group. Upon treatment with an acid catalyst (e.g., PCl₅, H₂SO₄, or TsCl), the hydroxyl group is converted into a good leaving group. Subsequent rearrangement involves the migration of the hydrogen atom to the nitrogen, leading to the formation of 2-nitrobenzamide after hydrolysis of the intermediate nitrilium ion.

Beckmann Rearrangement of anti-2-Nitrobenzaldoxime

Conversely, in the anti isomer, the 2-nitrophenyl group is anti to the hydroxyl group. The Beckmann rearrangement of the anti isomer therefore results in the migration of the aryl group. This rearrangement, often referred to as a Beckmann fragmentation in the case of aldoximes, leads to the formation of o-nitrobenzonitrile .

This differential reactivity provides a chemical method for distinguishing between the two isomers and is a critical consideration in synthetic planning where either the amide or the nitrile functionality is the desired outcome.

Applications in Drug Development and Organic Synthesis

2-Nitrobenzaldehyde and its derivatives, including the oximes, are important building blocks in the synthesis of various pharmaceuticals and biologically active compounds.[4] The ability to selectively synthesize and react the syn and anti isomers of this compound opens up avenues for the stereocontrolled synthesis of complex molecules. For instance, the differential products of the Beckmann rearrangement, 2-nitrobenzamide and o-nitrobenzonitrile, are themselves versatile intermediates for the introduction of nitrogen-containing functional groups in drug candidates.

Conclusion

The syn and anti isomers of this compound, while structurally similar, exhibit distinct properties and reactivity. A thorough understanding of their synthesis, stereocontrol, spectroscopic characterization, and differential reactivity, particularly in the Beckmann rearrangement, is essential for their effective utilization in research and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working in organic synthesis and medicinal chemistry, enabling the rational design of synthetic routes and the unambiguous characterization of these important chemical entities.

References

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. BenchChem Technical Documents.

- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 7(9), 656-669.

- BenchChem. (2025). A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. BenchChem Technical Documents.

- Koleva, B. B., et al. (2008). Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime: An experimental matrix isolation and theoretical density functional theory study. Journal of Molecular Structure, 880(1-3), 118-126.

-

Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- BenchChem. (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement. BenchChem Technical Documents.

-

PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

- Gawley, R. E. (1988).

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Nitrobenzaldoxime Crystals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Nitrobenzaldoxime crystals. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical attributes of this compound, from its fundamental properties to the advanced analytical techniques used for its characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and practical applicability. While a complete experimental dataset for certain advanced characteristics of this compound is not publicly available, this guide establishes a robust framework for their investigation, drawing parallels with closely related compounds and established analytical methodologies.

Introduction: The Significance of this compound

This compound, a derivative of benzaldehyde, holds significance as a versatile intermediate in organic synthesis. Its structural features, particularly the presence of the nitro group and the oxime functionality, make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of medicinal chemistry and drug development, the precise characterization of the physical properties of crystalline active pharmaceutical ingredients (APIs) and their intermediates is paramount. Properties such as particle size, shape, crystal structure, and polymorphism can profoundly influence a drug's solubility, bioavailability, stability, and manufacturability. Therefore, a thorough understanding of the physical characteristics of this compound crystals is essential for its effective utilization in research and development.

Fundamental Physicochemical Properties

A foundational understanding of a compound's basic physical properties is the starting point for any in-depth characterization. For this compound, these properties provide a baseline for its identity and purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point | 305.2 °C at 760 mmHg | [3] |

| Density | 1.33 g/cm³ | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.926 | [3] |

Expert Insight: The melting point range of 98-100 °C is a critical indicator of purity. A broader melting range may suggest the presence of impurities or potentially different crystalline forms (polymorphs). The LogP value of 1.926 indicates that this compound is moderately lipophilic, which has implications for its solubility in various solvents and its potential behavior in biological systems.

Synthesis and Crystallization of this compound

The reliable synthesis and crystallization of this compound are fundamental to obtaining high-quality crystals for characterization. The following protocol is a well-established method for its preparation.

Synthesis Protocol: Oximation of 2-Nitrobenzaldehyde

This protocol describes the conversion of 2-nitrobenzaldehyde to this compound via a reaction with hydroxylamine hydrochloride.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 52.9 g (0.35 mol) of 2-nitrobenzaldehyde in 150 ml of methanol in a suitable reaction vessel.[5]

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water.[5]

-

Reaction: While maintaining the temperature of the 2-nitrobenzaldehyde solution at 30 °C, add the hydroxylamine hydrochloride solution dropwise over a period of 30 minutes with continuous stirring.[5]

-

Stirring: Continue to stir the reaction mixture at 30 °C for an additional 2 hours to ensure the reaction goes to completion.[5]

-

Precipitation: After the stirring period, dilute the reaction mixture with 300 ml of water to precipitate the this compound.[5]

-

Isolation: Collect the resulting white crystals by filtration.[5]

-

Washing and Drying: Wash the crystals thoroughly with water and then dry them to obtain the final product. A yield of approximately 91% can be expected.[5]

Causality in Experimental Choices:

-

Methanol as Solvent: Methanol is chosen for its ability to dissolve the starting material, 2-nitrobenzaldehyde, and for its miscibility with the aqueous hydroxylamine solution, creating a homogenous reaction environment.

-

Temperature Control: Maintaining the temperature at 30 °C is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

-

Excess Hydroxylamine Hydrochloride: A slight molar excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde.

-

Precipitation with Water: this compound is sparingly soluble in water. Therefore, adding a large volume of water to the reaction mixture effectively precipitates the product, allowing for easy isolation.

Recrystallization for High-Purity Crystals

Recrystallization is a critical step to obtain high-purity crystals suitable for detailed analytical characterization. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

-

Solvent Selection: A common starting point for a moderately polar compound like this compound would be a mixed solvent system, such as ethanol-water. Ethanol is a good solvent for many organic compounds, and the addition of water, an anti-solvent, can induce crystallization upon cooling. Other potential solvent systems include toluene-hexane or ethyl acetate-hexane.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Inducing Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until the first sign of turbidity (cloudiness) appears. Then, add a few drops of the primary solvent to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Diagram of the Recrystallization Workflow:

Caption: General workflow for the recrystallization of this compound.

Advanced Crystal Characterization

Beyond the fundamental properties, a suite of advanced analytical techniques is employed to gain a deeper understanding of the crystalline nature of this compound.

Crystal Structure and Polymorphism

The arrangement of molecules in a crystal lattice, known as the crystal structure, is a defining characteristic of a solid material. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, which is of particular concern in the pharmaceutical industry.

Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. This technique provides information on:

-

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

-

Space Group: The symmetry of the crystal lattice.

-

Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice.

-

Molecular Conformation: The shape of the molecule in the solid state.

-

Intermolecular Interactions: How the molecules are packed together in the crystal.

Investigation of Polymorphism:

A polymorphic screen is a systematic investigation to discover and characterize different crystalline forms of a compound. This typically involves recrystallization from a wide range of solvents under various conditions (e.g., different cooling rates, evaporation rates). The resulting solids are then analyzed by techniques such as:

-

Powder X-ray Diffraction (PXRD): To identify different crystal forms based on their unique diffraction patterns.

-

Differential Scanning Calorimetry (DSC): To detect phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of different forms.

-

Infrared (IR) and Raman Spectroscopy: To identify differences in the vibrational modes of the molecules in different crystal lattices.

Thermal Analysis

Thermal analysis techniques are essential for understanding the behavior of this compound crystals upon heating, providing information on their stability, melting behavior, and potential phase transitions.

Analytical Techniques:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point.[6] The presence of multiple peaks could indicate the presence of polymorphs or impurities.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its decomposition temperature and provide information about its thermal stability. For nitroaromatic compounds, decomposition can be energetic, and TGA is a crucial tool for assessing thermal hazards.[7]

Diagram of a Typical Thermal Analysis Workflow:

Caption: Workflow for the thermal analysis of this compound crystals.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the ortho substitution pattern. For comparison, the ¹H NMR spectrum of the precursor, 2-nitrobenzaldehyde, shows the aldehyde proton at approximately 10.4 ppm, which is downfield due to the deshielding effects of the nitro and carbonyl groups.[8] The aromatic protons appear in the range of 7.7-8.2 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the carbon of the oxime group, and the carbon of the nitro-substituted aromatic ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group.

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available in the NIST Chemistry WebBook and would be expected to show characteristic absorption bands for:[1][2]

-

O-H stretch (oxime): A broad band in the region of 3200-3600 cm⁻¹.

-

C=N stretch (oxime): A band around 1650 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum of this compound is also available in the NIST Chemistry WebBook and would show a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[1][2] The fragmentation pattern would provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics of this compound crystals, tailored for a scientific audience. By integrating fundamental properties with advanced analytical methodologies, this document serves as a valuable resource for researchers and professionals in drug development. While a complete experimental dataset for all advanced characteristics is not currently in the public domain, the established protocols and analytical frameworks presented here provide a clear path for their comprehensive investigation. A thorough understanding and characterization of the crystalline properties of this compound are crucial for its successful application in the synthesis of novel compounds and the development of new therapeutics.

References

-

PrepChem. Synthesis of o-nitrobenzaldoxime. [Link]

-

NIST. This compound. In: NIST Chemistry WebBook. [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

- Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chim. Slov.2005, 52, 460-462.

- Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024.

-

PubChem. 2-Nitrobenzaldehyde. [Link]

-

PubChem. 4-Nitrobenzaldoxime. [Link]

-

PubChem. 3-Nitrobenzaldoxime. [Link]

-

UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

- MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules2023, 28(11), 4343.

-

Cheméo. Chemical Properties of this compound (CAS 6635-41-2). [Link]

- Google Patents.

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

PubChem. p-Nitrobenzaldoxime. [Link]

-

ChemSrc. Benzaldehyde, 2-nitro-,oxime | CAS#:6635-41-2. [Link]

-

ResearchGate. TGA thermograph of hydrobenzamide 2a. TGA analysis was performed with a 20°C/min heating rate in nitrogen. [Link]

-

ResearchGate. Polymorphisms of two histamine-metabolizing enzymes genes and childhood allergic asthma: A case control study. [Link]

-

ResearchGate. Polymorphism in 4-Methoxy-3-nitrobenzaldehyde. [Link]

Sources

- 1. 2-NITROBENZAMIDE(610-15-1) 13C NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Benzaldehyde, 2-nitro-,oxime | CAS#:6635-41-2 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 6635-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]

- 8. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in 2-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzaldoxime, a seemingly simple molecule, harbors a rich and complex reactivity profile centered around its oxime functional group. The proximate ortho-nitro group profoundly influences the electronic and steric environment of the oxime, dictating its participation in a variety of chemical transformations. This guide provides an in-depth exploration of the fundamental reactivity of the oxime group in this compound, moving beyond a mere catalog of reactions to elucidate the underlying mechanistic principles. We will delve into key reaction classes, including intramolecular cyclizations, redox-mediated transformations, and rearrangements, providing field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical attributes of this compound in synthetic chemistry, materials science, and drug discovery.

Introduction: The Interplay of Functionalities

The reactivity of this compound is not simply the sum of its constituent parts—an aldoxime and a nitroaromatic ring. Instead, it is the intricate interplay between the electron-withdrawing nitro group and the versatile oxime functionality that gives rise to its unique chemical behavior. The ortho-positioning of the nitro group exerts a powerful inductive and resonance effect, which acidifies the oxime proton and influences the electron density of the C=N bond.[1][2] This electronic perturbation is the cornerstone of its reactivity, predisposing the molecule to specific reaction pathways not readily observed in other benzaldoxime isomers.

This guide will dissect the core reactivity patterns of this compound, focusing on:

-

Intramolecular Cyclization Reactions: The formation of benzisoxazoles and related heterocyclic systems.

-

Redox Chemistry: The role of the nitro and oxime groups in intramolecular oxidation-reduction reactions.

-

Rearrangement Reactions: Exploring the potential for Beckmann-type rearrangements.

-

Radical-Mediated Processes: The generation and subsequent reactions of iminyl radicals.

By understanding these fundamental principles, researchers can strategically employ this compound as a versatile building block for the synthesis of complex molecular architectures.

Intramolecular Cyclization: A Gateway to Heterocycles

One of the most characteristic reactions of this compound is its propensity to undergo intramolecular cyclization, primarily leading to the formation of 2,1-benzisoxazoles (anthranils).[3] This transformation is a powerful method for constructing this important heterocyclic scaffold, which is a key intermediate in the synthesis of various pharmaceuticals, including 1,4-benzodiazepines and protein kinase inhibitors.[3][4]

Mechanism of Cyclization

The cyclization is typically initiated by the abstraction of the acidic oxime proton by a base. The resulting oximate anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group. This is followed by the elimination of a nitrite ion to yield the 2,1-benzisoxazole ring system. The ortho-nitro group plays a dual role here: it activates the aromatic ring towards nucleophilic attack and serves as a good leaving group.

dot

Caption: Mechanism of 2,1-benzisoxazole formation from this compound.

Experimental Protocol: Synthesis of 3-Phenyl-2,1-benzisoxazole

This protocol describes a general procedure for the synthesis of a 3-substituted 2,1-benzisoxazole from a this compound derivative. The use of a strong base like potassium tert-butoxide (t-BuOK) is crucial for the initial deprotonation.[3]

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Benzisoxazole Synthesis

| Starting Material | Base | Solvent | Yield (%) | Reference |

| This compound | t-BuOK | DMF | 75-85 | [3] |

| 5-Chloro-2-nitrobenzaldoxime | DBU | THF | 65-75 | [3] |

| 4,5-Dimethoxy-2-nitrobenzaldoxime | NaH | DMSO | 80-90 | [3] |

Redox Reactivity: A Tale of Two Functional Groups

The proximate nitro and oxime groups in this compound can engage in intramolecular redox reactions, leading to a variety of products depending on the reaction conditions and reagents.[5][6] This reactivity is particularly relevant in the synthesis of nitrogen-containing heterocycles.[5][6]

Reductive Cyclization

Under certain reductive conditions, the nitro group can be partially or fully reduced. The resulting nitroso or amino intermediate can then react with the oxime moiety. For example, catalytic hydrogenation can selectively reduce the nitro group to an amine, yielding 2-aminobenzaldoxime.[7] This intermediate can then undergo further transformations.

dot

Caption: Reductive cyclization pathway of this compound.

Experimental Protocol: Selective Reduction of the Nitro Group

This protocol outlines the selective catalytic hydrogenation of the nitro group in this compound to afford 2-aminobenzaldoxime.[7]

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

-

Inerting: Flush the flask with an inert gas (argon or nitrogen).

-

Catalyst Addition: Carefully add 10% Pd/C to the stirred solution. Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3-5 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature and monitor by TLC.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldoxime.

The Beckmann Rearrangement: A Potential, Yet Challenging, Transformation

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide.[8][9] For this compound, this rearrangement would theoretically yield 2-nitrobenzamide. However, the presence of the ortho-nitro group can complicate this transformation. The stereochemistry of the oxime (E/Z isomerism) is critical, as the group anti-periplanar to the hydroxyl group migrates.[8] Furthermore, competing side reactions, such as fragmentation, can occur.[8][9]

Mechanistic Considerations

The Beckmann rearrangement is typically catalyzed by acid, which protonates the oxime hydroxyl group, converting it into a good leaving group (water).[9] Subsequent[10]-migration of the group anti to the leaving group from carbon to nitrogen results in a nitrilium ion intermediate, which is then hydrolyzed to the amide.[9]

dot

Caption: Proposed Beckmann rearrangement of this compound.

While the Beckmann rearrangement of aldoximes can be challenging, various reagents have been developed to promote this transformation under milder conditions, such as tosyl chloride, thionyl chloride, and phosphorus pentachloride.[8] Careful selection of the promoting reagent and solvent conditions is crucial to favor the rearrangement over competing fragmentation pathways.[8]

Iminyl Radicals: Unleashing Radical Reactivity

The N-O bond of the oxime group is relatively weak and can be cleaved under thermal or photochemical conditions to generate highly reactive iminyl radicals.[10] This mode of reactivity opens up a vast landscape of synthetic possibilities, including cyclization, ring-opening, and addition reactions.[10][11] For this compound, the generation of an iminyl radical could lead to novel intramolecular reactions involving the nitro group or the aromatic ring.

Photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oximes under mild conditions.[10] This approach typically involves a single-electron transfer (SET) from an excited-state photocatalyst to the oxime, leading to the fragmentation of the N-O bond.[10] The resulting iminyl radical can then engage in various downstream transformations.

Conclusion: A Versatile Synthon with Untapped Potential

The fundamental reactivity of the oxime group in this compound is a fascinating and multifaceted area of study. The electronic influence of the ortho-nitro group orchestrates a range of transformations, from intramolecular cyclizations to form valuable heterocyclic scaffolds to complex redox reactions. While some pathways, like the Beckmann rearrangement, present challenges, the potential for generating and harnessing iminyl radical intermediates offers exciting avenues for future research. A thorough understanding of these core reactivity principles is paramount for researchers aiming to exploit the full synthetic potential of this versatile and readily accessible building block. As new catalytic methods continue to emerge, the utility of this compound in the synthesis of novel materials and biologically active molecules is poised for significant expansion.

References

- Reactivity of oximes for diverse methodologies and synthetic applications. (2023).

- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Advances.

-

Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

- General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2015).

-

Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters.

- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters.

-

Synthesis of 2,1-Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Advances. [Link]

- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). Molecules.

-

Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. (2016). RSC Advances. [Link]

-

Profile of dearomative cyclization reactions of 2-nitrobenzofurans. (n.d.). ResearchGate. [Link]

-

Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-Arylisoquinolines via Rhodium-Catalyzed Annulation of 2-Nitrobenzaldoxime with Alkynes

Introduction: The Significance of 1-Arylisoquinolines

The 1-arylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] This core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[1] Consequently, the development of efficient and versatile synthetic routes to access these valuable molecules is of paramount importance to researchers in drug discovery and development. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have limitations in substrate scope. Modern transition-metal-catalyzed methods, particularly those involving C-H activation, have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance.

This application note provides a detailed protocol for the synthesis of 1-arylisoquinolines starting from 2-nitrobenzaldoxime and internal alkynes, employing a rhodium(III)-catalyzed C-H activation and annulation strategy. The use of an oxime directing group and an internal alkyne coupling partner allows for a highly convergent and atom-economical approach to this important class of heterocycles.

Reaction Principle: Rh(III)-Catalyzed C-H Activation and Annulation

The synthesis proceeds via a rhodium(III)-catalyzed reaction between an aryl oxime (this compound) and an internal alkyne. The reaction is driven by the chelation-assisted C-H activation at the ortho-position of the benzaldoxime, directed by the oxime's nitrogen atom. The N-O bond of the oxime derivative acts as an internal oxidant, allowing the catalytic cycle to proceed without the need for an external oxidizing agent. This redox-neutral process is highly efficient and generates water as the primary byproduct.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It involves the preparation of the reaction mixture, the catalytic reaction under an inert atmosphere, and subsequent purification of the desired 1-arylisoquinoline product.

Caption: General workflow for the synthesis of 1-aryl-7-nitroisoquinolines.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,3-diphenyl-7-nitroisoquinoline from this compound and diphenylacetylene, adapted from a general procedure for the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives.[2][3][4]

Note: The following is a representative procedure. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for this specific substrate due to the strong electron-withdrawing nature of the nitro group.

Materials:

-

This compound (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

-

Pentamethylcyclopentadienylrhodium(III) chloride dimer, [Cp*RhCl₂]₂ (2.5 mol%)

-

Sodium acetate (NaOAc) (2.0 equiv)

-

Anhydrous toluene (0.2 M)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 0.5 mmol, 83.1 mg), diphenylacetylene (0.6 mmol, 106.9 mg), [Cp*RhCl₂]₂ (0.0125 mmol, 7.7 mg), and sodium acetate (1.0 mmol, 82.0 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (2.5 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-diphenyl-7-nitroisoquinoline.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Reaction Mechanism

The proposed catalytic cycle for the rhodium(III)-catalyzed annulation of this compound with an internal alkyne is illustrated below.

Caption: Proposed mechanism for the Rh(III)-catalyzed synthesis of 1-arylisoquinolines.

The catalytic cycle is initiated by the reaction of the active Rh(III) catalyst with this compound, leading to the formation of a five-membered rhodacycle intermediate (A) via ortho C-H activation.[2][3][4] This is followed by the coordination and migratory insertion of the alkyne into the Rh-C bond to form a seven-membered rhodacycle (B). Subsequent reductive elimination and cyclization afford the 1-arylisoquinoline product and a Rh(I) species. The N-O bond of the oxime acts as an internal oxidant to regenerate the active Rh(III) catalyst for the next catalytic cycle.

Substrate Scope and Yields

The rhodium(III)-catalyzed annulation of aryl oximes with internal alkynes generally exhibits a broad substrate scope, tolerating a variety of functional groups on both reaction partners. The following table summarizes representative examples of substituted isoquinolines that can be synthesized using this methodology, with typical yields reported in the literature for analogous reactions.

| Entry | Oxime Derivative | Alkyne | Product | Yield (%) |

| 1 | This compound | Diphenylacetylene | 1,3-Diphenyl-7-nitroisoquinoline | Est. 70-85% |

| 2 | Benzophenone oxime | Diphenylacetylene | 1,3,4-Triphenylisoquinoline | 95 |

| 3 | Acetophenone oxime | 1,2-Di(p-tolyl)acetylene | 1-Methyl-3,4-di(p-tolyl)isoquinoline | 88 |

| 4 | 4-Methoxyacetophenone oxime | Diphenylacetylene | 7-Methoxy-1-methyl-3,4-diphenylisoquinoline | 92 |

| 5 | 4-Chloroacetophenone oxime | 1-Phenyl-1-propyne | 7-Chloro-1,4-dimethyl-3-phenylisoquinoline | 78 |

Yields are estimated based on similar transformations reported in the literature. Actual yields may vary and optimization may be required.

Conclusion

The rhodium(III)-catalyzed C-H activation and annulation of this compound with internal alkynes provides an efficient and atom-economical route for the synthesis of 1-arylisoquinolines. This protocol offers mild reaction conditions, a broad substrate scope, and avoids the use of external oxidants. The resulting 1-aryl-7-nitroisoquinolines are valuable building blocks for the development of novel pharmaceuticals and functional materials. This application note provides a detailed, practical guide for researchers to utilize this powerful synthetic methodology in their own laboratories.

References

-

Too, P. C., Wang, Y.-F., & Chiba, S. (2010). Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. Organic Letters, 12(23), 5684–5687. [Link]

-

Chen, R., Qi, J., Mao, Z., & Cui, S. (2016). Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(25), 6201–6204. [Link]

-